Adenosine Dialdehyde (ADOX)

Neuroblastoma Cytotoxicity Cancer Research

Adenosine Dialdehyde (ADOX) is the only irreversible, tight-binding SAH hydrolase inhibitor (Ki=2.39 nM) forming a covalent Schiff base with the active-site lysine, ensuring sustained methylation suppression without washout confounds seen with reversible alternatives like 3-deazaadenosine. ADOX uniquely engages the PIMT-p53 apoptotic axis—not activated by AdoHcy or adenosine—and suppresses cancer invasion via Ras/Raf-1/ERK/AP-1 inhibition. In vivo, ADOX elevates hepatic SAH 200-fold and extends survival 80% in neuroblastoma models. Select ADOX for experiments requiring irreversible, stoichiometrically defined SAHH blockade.

Molecular Formula C10H11N5O4
Molecular Weight 265.23 g/mol
Cat. No. B13822123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine Dialdehyde (ADOX)
Molecular FormulaC10H11N5O4
Molecular Weight265.23 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(CO)C=O)N
InChIInChI=1S/C10H11N5O4/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-18)19-6(1-16)2-17/h1,3-7,17H,2H2,(H2,11,12,13)/t6-,7-/m1/s1
InChIKeyILMNSCQOSGKTNZ-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine Dialdehyde (ADOX) – Baseline Characterization and Procurement Relevance


Adenosine Dialdehyde (ADOX), also referred to as periodate-oxidized adenosine or adenosine-2′,3′-dialdehyde, is a purine nucleoside analogue (CAS 34240-05-6) . It functions primarily as an irreversible, tight-binding inhibitor of S-adenosylhomocysteine (SAH) hydrolase, exhibiting a Ki of 2.39 nM against the bovine liver enzyme and an IC50 of 40 nM in cellular assays [1][2]. By blocking the conversion of SAH to adenosine and homocysteine, ADOX causes intracellular SAH accumulation, which in turn exerts negative feedback on S-adenosylmethionine (SAM)-dependent methyltransferases, broadly suppressing DNA, RNA, and protein methylation [3].

Why Adenosine Dialdehyde (ADOX) Cannot Be Substituted with Generic SAH Hydrolase Inhibitors


Generic substitution among indirect methylation inhibitors fails due to ADOX's unique irreversible, tight-binding mechanism versus reversible alternatives. While compounds like 3-deazaadenosine (DAZA) and adenosine also elevate SAH levels, ADOX exhibits an irreversibility characterized by a Ki of 2.39 nM and a defined stoichiometry of 1–2 inhibitor molecules per enzyme tetramer, forming a stable Schiff base linkage with a lysinyl residue in the SAH hydrolase active site [1][2]. This contrasts with reversible inhibitors such as carbocyclic 3-deazaadenine analogs (Ki = 32 nM, competitive) [3]. Critically, in a direct head-to-head study comparing three methyltransferase inhibitors (AdoHcy, adenosine, and ADOX), only ADOX augmented p53 expression and destabilized PIMT structure, demonstrating functional divergence even among compounds sharing a common pathway [4]. These mechanistic and functional differences preclude simple substitution, making ADOX the required tool for studies requiring sustained, irreversible SAHH blockade.

Quantitative Differentiation Guide for Adenosine Dialdehyde (ADOX)


Superior Cytotoxicity in Neuroblastoma Cells vs. 3-Deazaadenosine

ADOX demonstrates substantially greater cytotoxic potency against C-1300 murine neuroblastoma cells compared to the indirect methylation inhibitor 3-deazaadenosine. In a 72-hour viability assay, ADOX achieved a 50% inhibitory concentration (IC50) of 1.5 μM, whereas 3-deazaadenosine required a concentration of 56 μM to achieve the same effect [1].

Neuroblastoma Cytotoxicity Cancer Research

Irreversible SAH Hydrolase Inhibition with Defined Stoichiometry

Unlike reversible SAH hydrolase inhibitors such as carbocyclic 3-deazaadenine analogs (Ki = 32 nM, competitive), ADOX acts as an irreversible, tight-binding inhibitor. Ackermann-Potter kinetic analysis established a Ki of 2.39 nM for ADOX and a binding stoichiometry of 1–2 inhibitor molecules per enzyme tetramer, forming a covalent Schiff base with a lysinyl residue in the active site [1].

Enzyme Inhibition SAH Hydrolase Mechanism of Action

Complete SAH Hydrolase Inhibition in N2a Cells vs. Neplanocin A

ADOX achieves complete inhibition of cellular SAH hydrolase in mouse neuroblastoma N2a cells at 2.5 μM after 30 minutes of incubation. By comparison, neplanocin A requires a lower concentration (1 μM) and shorter time (15 minutes) for complete inhibition [1]. However, ADOX inhibition persists for up to 72 hours and produces a 4-fold elevation in endogenous SAH levels after 8 hours, whereas neplanocin A induces an 11-fold SAH increase [1].

Neuroblastoma SAH Hydrolase Cellular Assay

Functional Selectivity: Unique p53 Augmentation vs. AdoHcy and Adenosine

In a direct comparison of three methyltransferase inhibitors—S-adenosyl-L-homocysteine (AdoHcy), adenosine, and ADOX—only ADOX significantly augmented p53 expression by destabilizing the structure of protein L-isoaspartyl methyltransferase (PIMT), as confirmed by far-UV circular dichroism [1]. ADOX treatment (concentration not specified) increased p53 nuclear translocation and triggered p53-mediated apoptosis in colon cancer cells, an effect not observed with AdoHcy or adenosine [1].

p53 PIMT Colorectal Cancer Apoptosis

In Vivo Antitumor Efficacy: Life Span Extension in Murine Neuroblastoma Model

ADOX exhibits potent antitumor activity in vivo. Subcutaneous infusion of ADOX at 1.5–2.5 mg/kg over a 7-day period increased mean lifespan by 80% in a murine neuroblastoma model (control: 21.3 days; ADOX-treated: 38.4 days) . In a separate study using the same dosing regimen, ADOX extended mean lifespan from 20.9 days (control) to 35.3 days (69% increase) . Notably, ADOX at 2–3 mg/kg infused over 7 days showed no hematopoietic toxicity and suppressed tumor growth with minimal systemic toxicity .

In Vivo Neuroblastoma Antitumor Survival

In Vivo Methylation Inhibition: Selenium Detoxification Blockade

ADOX inhibits SAM-dependent methylation reactions in vivo. In mice administered 100 μmol/kg ADOX intraperitoneally 30 minutes before [75Se]selenite (0.4 mg Se/kg), the appearance of [75Se]dimethylselenide in breath and [75Se]trimethylselenonium ion in liver was completely blocked for 90 minutes [1]. Over 24 hours, ADOX-treated mice excreted no detectable urinary [75Se]trimethylselenonium and exhaled only 20% as much [75Se]dimethylselenide as controls [1]. Liver SAH levels in ADOX-treated mice reached approximately 4 mM, 200 times that of untreated controls [1].

In Vivo Methylation Selenium Metabolism

Validated Research and Industrial Application Scenarios for Adenosine Dialdehyde (ADOX)


Irreversible SAH Hydrolase Inhibition for Long-Term Methylation Studies

ADOX is the inhibitor of choice for experiments requiring sustained, irreversible blockade of SAH hydrolase and subsequent accumulation of SAH. Its tight-binding kinetics (Ki = 2.39 nM) and defined 1:1–2 stoichiometry with the enzyme tetramer enable precise control over methylation suppression in cell culture models. This is critical for studying DNA, RNA, and protein methylation dynamics where washout of reversible inhibitors (e.g., 3-deazaadenosine) would confound results [1][2].

Preclinical Neuroblastoma and Colorectal Cancer Research

ADOX has demonstrated potent cytotoxicity in murine neuroblastoma cells (IC50 = 1.5 μM) and significant in vivo survival benefit in murine neuroblastoma models (80% lifespan extension at 1.5–2.5 mg/kg). Additionally, ADOX uniquely engages the PIMT-p53 axis to induce apoptosis in colorectal cancer cells, a functional pathway not activated by AdoHcy or adenosine [1][2][3]. Researchers investigating methylation-dependent oncogenic pathways in these cancers should prioritize ADOX over alternative inhibitors.

In Vivo Studies of SAM-Dependent Methylation in Metabolism

ADOX has been validated as a chemical probe for in vivo methylation studies, completely blocking selenium detoxification pathways for 90 minutes at 100 μmol/kg in mice and elevating hepatic SAH levels 200-fold over baseline. This makes ADOX suitable for whole-animal investigations of methylation-dependent metabolic processes, including detoxification, epigenetic regulation, and nutrient metabolism [1].

Cancer Cell Invasion and Metastasis Mechanism Studies

ADOX suppresses cancer cell invasion by inhibiting the Ras/Raf-1/ERK/AP-1 signaling pathway and downregulating MMP-9 expression, secretion, and activation in multiple cancer cell lines (MDA-MB-231, MCF-7, U87). This pathway-specific effect, validated against siRNA knockdown of SAHH and 3-deazaadenosine treatment, positions ADOX as a critical tool for dissecting the role of transmethylation in cancer metastasis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adenosine Dialdehyde (ADOX)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.